5-(2-methoxyethyl)-N-(2-methylpropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide class, characterized by a bicyclic heteroaromatic core with a pyrazole fused to a pyridine ring. Key structural features include:
- Amide side chain: An N-(2-methylpropyl) group (isobutyl), introducing steric bulk that may influence binding interactions.
- Position 2: A phenyl group, common in analogs for π-π stacking or hydrophobic interactions.
- Molecular formula: C₃₁H₃₈N₄O₃ (estimated based on substituent analysis), with a molecular weight of approximately 382.4 g/mol.
Properties
IUPAC Name |
5-(2-methoxyethyl)-N-(2-methylpropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-14(2)11-21-19(25)16-12-23(9-10-27-3)13-17-18(16)22-24(20(17)26)15-7-5-4-6-8-15/h4-8,12-14H,9-11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNXSSREXUQGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(2-methoxyethyl)-N-(2-methylpropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[4,3-c]pyridine core. Commonly used reagents include hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using phenylboronic acid or iodobenzene as the coupling partner.
Functionalization with Methoxyethyl and Methylpropyl Groups: The methoxyethyl and methylpropyl groups are introduced through alkylation reactions using appropriate alkyl halides or sulfonates.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-(2-methoxyethyl)-N-(2-methylpropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and methylpropyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and temperature control (e.g., reflux, ice bath).
Scientific Research Applications
Biological Activities
Research indicates that compounds in the pyrazolo[4,3-c]pyridine family exhibit a range of biological activities including:
- Anticancer Properties : Various studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridine can inhibit the proliferation of cancer cell lines. For instance, a library of 2,4,6,7-tetrasubstituted pyrazolo[4,3-c]pyridines was evaluated for anti-proliferative activity against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. The results indicated significant cytotoxic effects in certain derivatives .
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through various mechanisms. This includes inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammatory responses.
- Antimicrobial Activity : Compounds similar to 5-(2-methoxyethyl)-N-(2-methylpropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide have been tested for their antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial effects .
Case Studies
- Case Study on Anticancer Activity : A study conducted on a series of 1,4-diarylpyrazoles derived from pyrazolo[4,3-c]pyridine demonstrated that specific substitutions at the 7-position significantly enhanced their anticancer activity against K562 cells. The study highlighted the structure-activity relationship (SAR) that could guide future drug design .
- Case Study on Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory properties of related compounds showed that they could effectively inhibit NF-kB signaling pathways in vitro. This suggests a potential therapeutic role in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-(2-methoxyethyl)-N-(2-methylpropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell growth and survival.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Pyrazolo[4,3-c]pyridine carboxamides exhibit pharmacological relevance due to their modular substituents. Below is a comparative analysis of the target compound and analogs (Table 1):
Table 1: Structural and Molecular Comparison of Pyrazolo[4,3-c]pyridine Carboxamides
Key Observations
The N-(2-methylpropyl) group introduces steric hindrance, which may reduce metabolic degradation compared to smaller substituents like methyl or ethyl .
Aromatic vs. Aliphatic Groups :
Hypothetical Pharmacokinetic Implications
- Solubility : The target compound’s methoxyethyl group may confer better solubility than analogs with alkyl or benzyl groups .
- Metabolic Stability : Bulky substituents like 2-methylpropyl could slow cytochrome P450-mediated oxidation compared to smaller groups .
- Binding Affinity : Aromatic substituents (e.g., benzyl in ) might improve affinity for hydrophobic binding pockets, whereas polar groups favor interactions with hydrophilic regions.
Biological Activity
The compound 5-(2-methoxyethyl)-N-(2-methylpropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic derivative of pyrazolo[4,3-c]pyridine, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, cytotoxicity against cancer cell lines, and mechanisms of action based on various studies.
Chemical Structure
The chemical structure of the compound is characterized by a pyrazolo[4,3-c]pyridine core, which is known for diverse biological activities. The molecular formula is with a molecular weight of 318.37 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related pyrazolo derivatives. For instance, compounds with similar structures have shown significant inhibitory effects against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentrations (MICs) reported as low as 0.21 µM for certain derivatives .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Bacterial Strain | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 3f | Micrococcus luteus | TBD |
| 3g | Candida species | TBD |
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this class of compounds on various cancer cell lines. For example, compounds demonstrated significant anti-proliferative activity against breast cancer cell lines such as MDA-MB-231 and MCF-7. The cytotoxicity was assessed using the MTT assay, revealing promising results for derivatives like 5e .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 5e | MDA-MB-231 | TBD |
| 5e | MCF-7 | TBD |
| 5e | MCF-10A | TBD |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions of these compounds with target proteins such as DNA gyrase and MurD. These studies suggest that key interactions occur via hydrogen bonds and π-π stacking interactions with critical amino acids in the active sites of these enzymes . For instance:
- Binding Energies : The binding energies for the most active compound were comparable to established antibiotics like ciprofloxacin.
- Key Interactions : Notable hydrogen bonds were formed with residues such as SER1084 and ASP437.
Case Studies
- Antibacterial Efficacy : A study focused on a series of pyrazolo derivatives showed that modifications at the 7-position significantly influenced their antibacterial activity. The most potent derivative exhibited strong binding affinity to DNA gyrase, suggesting a mechanism similar to that of fluoroquinolones .
- Anticancer Potential : Another investigation into the anticancer properties revealed that specific substitutions on the pyrazolo framework enhanced selectivity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Q & A
Analytical Method Question
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>98%) .
- NMR spectroscopy : ¹H-¹³C HMBC correlations verify the pyrazole-proton coupling pattern, while NOESY confirms stereochemistry .
- X-ray crystallography : Absolute configuration is validated via Flack parameter analysis .
How can kinetic studies and isotopic labeling elucidate reaction mechanisms in pyrazolo-pyridine synthesis?
Mechanistic Research Question
- Isotopic labeling : Introduce ¹³C at the β-keto ester carbonyl to track cyclization pathways via ¹³C NMR .
- Rate determination : Use stopped-flow IR to monitor intermediate formation (e.g., enolates) under varying pH .
- Computational modeling : Compare DFT-calculated activation energies with experimental Arrhenius plots .
What statistical approaches address contradictory bioactivity data across assay platforms?
Data Analysis Question
- Design of Experiments (DoE) : Apply factorial designs to identify confounding variables (e.g., solvent polarity, cell-line variability) .
- Meta-analysis : Use weighted Z-scores to harmonize data from disparate assays (e.g., enzymatic vs. cell-based) .
- Machine learning : Train models on PubChem BioAssay data to predict assay-specific artifacts .
How can flow chemistry improve the scalability of pyrazolo-pyridine carboxamide synthesis?
Advanced Synthesis Question
Flow systems enhance reproducibility by:
- Continuous mixing : Minimize exothermic side reactions (e.g., dimerization) via microreactors .
- In-line purification : Integrate scavenger resins (e.g., sulfonic acid) to remove unreacted amines .
- Parameter automation : Use LabVIEW-controlled systems to adjust residence time and temperature dynamically .
What in silico strategies predict binding affinity for this carboxamide derivative, and how are models validated?
Computational Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
